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molecular formula C8H14N2O2 B8490186 N-[(Morpholin-4-yl)methyl]prop-2-enamide CAS No. 16673-08-8

N-[(Morpholin-4-yl)methyl]prop-2-enamide

Cat. No. B8490186
M. Wt: 170.21 g/mol
InChI Key: YYMRAHJYANNJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957492

Procedure details

In a 300 cc capacity round bottom flask equipped with a stirrer were put 50.5 g (0.5 mole) of N-methylolacrylamide and 50 cc of water and, as a polymerization-inhibitor, 500 mg of hydroquinone. On the other hand, 43 g (0.5 mole) of morpholine were gradually added thereto while stirring. Afterwards, the entire contents were stirred for 1 hour at 50° to 60°C. The reaction product was concentrated and then recrystallized from ethyl acetate. m.p.; 91°-92°C. In addition, the resulting product was further distilled under reduced pressure to obtain 34.5 g of fraction of 140°-160°C/0.01 mmHg (45.7%).
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[O:7])[CH:5]=[CH2:6])O.C1(C=CC(O)=CC=1)O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O>[N:16]1([CH2:1][NH:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
50.5 g
Type
reactant
Smiles
C(O)NC(C=C)=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 cc capacity round bottom flask equipped with a stirrer
STIRRING
Type
STIRRING
Details
Afterwards, the entire contents were stirred for 1 hour at 50° to 60°C
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction product was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
In addition, the resulting product was further distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 34.5 g of fraction of 140°-160°C/0.01 mmHg (45.7%)

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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